molecular formula C10H9BrO B8348228 Bromomethyl styryl ketone

Bromomethyl styryl ketone

Cat. No. B8348228
M. Wt: 225.08 g/mol
InChI Key: LDEBGMOZLPUFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromomethyl styryl ketone is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bromomethyl styryl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromomethyl styryl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Bromomethyl styryl ketone

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

1-bromo-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H9BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

LDEBGMOZLPUFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of styryl methyl ketone (5.0 g, 34.2 mmol) in dry THF (80 mL) at room temperature under nitrogen is slowly added a solution of pyrrolidone hydrotribromide (20.3 g, 40.9 mmol) in dry THF (120 mL) in 1 hr. The mixture is continued to stir at room temperature for 24 hrs. Excess pyrrolidone hydrotribromide is removed by filtration. The filtrate is concentrated to dryness. The resulting residue is dissolved in Et2O, washed with brine and dried (Na2SO4). Removal of the solvents affords a crude product, which is chromatographed on silica gel eluting with Et2O-hexanes (1:6) to give bromomethyl styryl ketone (5.91 g, 77%) as colorless crystals (from Et2O), 1H NMR (400 MHz, CDCl3) d 7.70 (1H, d, J=16.0 Hz, β-CH═), 7.58 (2H, m, Ph), 7.43 (3H, m, Ph), 6.95 (1H, d, J=16.0 Hz, a-CH═), 4.11 (2H, s, CH2Br); 13C NMR (100 MHz, CDCl3) d 191.1 (s, C═O), 145.4 (d, β-CH═), 134.0 (s, Ph), 131.2 (d, Ph), 129.1 (2C, d, Ph), 128.7 (2C, d, Ph), 122.3 (d, a-CH═), 33.3 (t, CH2Br).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

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